Honokiol

Description

What is Honokiol?

This compound, a lignan, is isolated from the bark, seeds, cones, and leaves of Magnolia trees. It is one of the chemicals in traditional eastern herbal medicines, along with magnolol and 4-O-methylthis compound.

This compound, a bioactive, biphenolic phytochemical, has potent antioxidative and anti-inflammatory activities. It targets a variety of signaling molecules.

Source of this compound

A variety of Magnolia species have been used to extract this compound. Magnolia grandiflora, native to the American South, and Mexican species like Magnolia dealbata have been found to be sources of this compound. Traditionally in Asian medicine, the Magnolia Biondi, Magnolia obovata, and Magnolia officinalis are commonly used. The compound itself has a spicy odor.

Chemical properties of this compound

This compound is a member of a group of neolignan-bisphenols. It is a small polyphenol and interacts with cell membrane proteins via intermolecular interactions such as hydrogen bonding or hydrophobic interactions. It has a structural similarity to propofol.

Nature has this compound with its structural isomer, magnolol. This differs only from this compound because it only differs by one hydroxyl group. Due to the similar properties of magnolol & this compound, purification has been restricted to either an HPLC or electromigration.

Mechanism of action of this compound

Mechanisms of action include inhibiting ras signaling and activating mitochondrial transition pores via cyclophilin D Induction. Upstream of VEGF inhibits NFKB signaling. The blood-brain barrier is permeable.

Biological Activity of this compound

Various stimuli, including TNF, okadaic, and other substances, can block NF-kB activation. It has been shown to reduce superoxide, peroxyl, and other radicals. It also inhibits various inflammatory reactions. SIRT3 activation reverses cardiac hypertrophia in mice.

This compound, a natural compound with inhibitory properties against a variety of enzymes, including protein kinases or phosphatases, is an example. It has neurotrophic qualities, substances that encourage the growth and development of nerve cells. This compound was shown to inhibit the formation of blood vessels in breast cancer cells. This may be because it targets enzymes that control cell growth and survival. This compound also significantly reduced tumor size in mice suffering from malignant brain tumors. This compound is also a drug transporter and could be used to treat drug-resistant cancers.

Uses of this compound

Traditional medicine has been widespread use of this compound in Japan, Korea, and China. Traditional Eastern medicine has used houpu to analyze and treat anxiety and mood disorders.

This compound, a polyphenolic compound with neuroprotective properties, exerts its effects through a variety. It is a potential therapeutic agent in anxiety, pain, and cerebrovascular injury.

Properties

IUPAC Name |

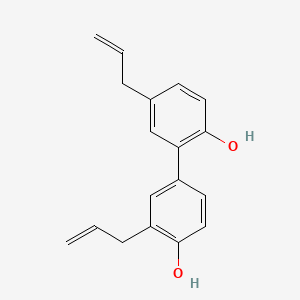

2-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYXIJYOAGAUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188845 | |

| Record name | Honokiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35354-74-6, 947686-05-7 | |

| Record name | Honokiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35354-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Honokiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035354746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Honokiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Honokiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-2,4'-diol, 3',5-di-2-propen-1-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 5,5'-Diallyl-2,2'-Dihydroxybiphenyl (ca. 50%) and 3,5'-Diallyl-4,2'-Dihydroxybiphenyl (ca. 50%) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HONOKIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11513CCO0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Honokiol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Honokiol, a biphenolic neolignan isolated from the bark, seed cones, and leaves of the Magnolia genus, has garnered significant interest in oncology for its pleiotropic anti-cancer activities.[1][2][3] Traditionally used in Eastern medicine, extensive research has demonstrated its ability to modulate numerous cellular processes and signaling pathways involved in cancer initiation, progression, and metastasis.[2][3] This technical guide provides an in-depth overview of this compound's core mechanisms of action in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. This compound exhibits minimal toxicity to normal cells, making it a promising candidate for chemoprevention and combination therapy.

Core Anti-Cancer Mechanisms

This compound exerts its anti-neoplastic effects through a multi-targeted approach, primarily by inducing apoptosis and cell cycle arrest, and inhibiting angiogenesis and metastasis.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death (apoptosis) in a wide range of cancer cell types. Its pro-apoptotic effects are mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to an increased expression of pro-apoptotic proteins like Bax and a concurrent reduction in anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c.

-

Caspase Activation: The cytosolic release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases (caspases). This compound has been shown to activate initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Cleavage of PARP is a hallmark of apoptosis.

-

p53-Dependent and Independent Apoptosis: this compound can induce apoptosis in cancer cells irrespective of their p53 status. In cells with wild-type p53, it can upregulate p53 expression. In p53-deficient cells, it can induce apoptosis by inhibiting pathways like ras-phospholipase D.

References

- 1. This compound targets mitochondria to halt cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Honokiol's Modulation of the MAPK/ERK Signaling Pathway: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Honokiol, a biphenolic neolignan from the bark of Magnolia species, has garnered significant scientific interest for its therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. A key mechanism underlying its diverse bioactivities is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. This technical guide provides an in-depth examination of the molecular interactions between this compound and the MAPK/ERK pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to support further research and drug development.

Introduction: The MAPK/ERK Pathway as a Therapeutic Target

The MAPK signaling pathways are crucial mediators of cellular responses to a wide array of extracellular stimuli, regulating fundamental processes such as proliferation, differentiation, survival, and apoptosis. The ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) is a central component of this network. Dysregulation of the MAPK/ERK pathway is a hallmark of many human diseases, most notably cancer, making it a prime target for therapeutic intervention. This compound has emerged as a promising natural compound that can effectively target this pathway, exhibiting anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[1][2]

This compound's Impact on MAPK/ERK Signaling

This compound exerts its influence on the MAPK/ERK pathway through multiple mechanisms, often in a context-dependent manner. In many cancer models, this compound has been shown to inhibit the phosphorylation and activation of key components of the pathway, leading to cell cycle arrest and apoptosis.[3] Conversely, in some contexts, such as in acute promyelocytic leukemia, this compound can induce paraptosis-like cell death by upregulating the phosphorylation of ERK, JNK, and p38.[4] This highlights the complexity of this compound's interactions and the importance of understanding its effects in specific cellular environments.

Anticancer Effects

In various cancer cell lines, this compound has been demonstrated to inhibit cell viability and proliferation by downregulating the PI3K/Akt and MAPK/ERK signaling pathways.[3] For instance, in osteosarcoma cells, this compound induces apoptosis and autophagy by stimulating the phosphorylation of ERK1/2 through the generation of reactive oxygen species (ROS). The inhibition of ERK phosphorylation by this compound has also been observed in studies on glioblastoma and other cancer types.

Neuroprotective and Anti-inflammatory Roles

Beyond its anticancer properties, this compound's modulation of the MAPK/ERK pathway contributes to its neuroprotective and anti-inflammatory effects. It can inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK1/2, JNK1/2, and p38, thereby reducing the expression of pro-inflammatory mediators like TNFα and nitric oxide. This activity is beneficial in models of neuroinflammation and inflammatory arthritis.

Quantitative Data: this compound's Efficacy

The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines, highlighting its dose- and time-dependent effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| U251 | Glioblastoma | 54.00 | 24 | |

| RKO | Colorectal Cancer | 38.25 | 24 | |

| HCT116 | Colorectal Cancer | 39.64 | 24 | |

| HT-29 | Colorectal Cancer | 23.05 | 24 | |

| HT-29 | Colorectal Cancer | 13.24 | 72 | |

| Raji | Blood Cancer | 3.50 | 24 | |

| Raji | Blood Cancer | 0.092 | 72 | |

| Molt-4 | Blood Cancer | 0.521 | 24 | |

| B-CLL | Blood Cancer | 49 | 6 | |

| B-CLL | Blood Cancer | 38 | 24 | |

| SKOV3 | Ovarian Cancer | 48.71 ± 11.31 | 24 | |

| Caov-3 | Ovarian Cancer | 46.42 ± 5.37 | 24 | |

| B16/F-10 | Melanoma | < 40 | 48 | |

| SKMEL-28 | Melanoma | < 40 | 48 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the MAPK/ERK signaling pathway.

Cell Viability Assay (MTT or CCK-8)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.

-

Reagent Addition:

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined using dose-response curve analysis software.

Western Blot Analysis for Phosphorylated and Total ERK

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK and other MAPK proteins.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C. Recommended antibodies include anti-p-ERK1/2 (Thr202/Tyr204) and anti-ERK1/2.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative phosphorylation level.

Visualizing this compound's Interaction with the MAPK/ERK Pathway

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits the MAPK/ERK signaling pathway in cancer cells.

References

- 1. This compound: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound analogs: a novel class of anticancer agents targeting cell signaling pathways and other bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces paraptosis-like cell death of acute promyelocytic leukemia via mTOR & MAPK signaling pathways activation - PMC [pmc.ncbi.nlm.nih.gov]

Honokiol's Anti-Inflammatory Mechanism via NF-κB Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Honokiol, a lignan isolated from Magnolia species, has demonstrated significant anti-inflammatory properties. A primary mechanism underlying this activity is its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. This technical guide provides an in-depth analysis of this compound's interaction with the NF-κB pathway, presenting quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes, including those encoding for inflammatory cytokines, chemokines, and adhesion molecules.

This compound has emerged as a promising anti-inflammatory agent due to its ability to suppress NF-κB activation.[1] It has been shown to interfere with multiple steps in the NF-κB signaling cascade, ultimately leading to a reduction in the production of inflammatory mediators.[2] This guide will dissect the molecular mechanisms of this compound's action on the NF-κB pathway, supported by experimental evidence.

Quantitative Data on this compound's Inhibition of the NF-κB Pathway

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in inhibiting key events and downstream targets of the NF-κB signaling pathway.

Table 1: In Vitro Inhibition of NF-κB Activity and Inflammatory Markers by this compound

| Cell Line | Inducer | Parameter Measured | This compound Concentration | Inhibition | IC50 Value | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | NO Generation | 2.5-10 µM | Concentration-dependent | 9.8 µM | [3] |

| THP-1 Monocytes | P. acnes | IL-8 Production | 10 µM | 51.4% | - | [2] |

| THP-1 Monocytes | P. acnes | TNF-α Production | 10 µM | 39.0% | - | [2] |

| THP-1 Monocytes | P. acnes | Cox-2 Activity | 15 µM | 66.3% | - | |

| THP-1 Monocytes | P. acnes | NF-κB Luciferase Activity | 15 µM | 42.3% | - | |

| A549 & H1299 (NSCLC cells) | - | NF-κB/p65 Activity | 5-20 µM | Concentration-dependent reduction | - | |

| MDA-MB-231 & MDA-MB-468 (TNBC cells) | - | Cell Viability | 5-100 µM | Concentration-dependent | Not specified |

Table 2: In Vivo Anti-Inflammatory Effects of this compound via NF-κB Modulation

| Animal Model | Inflammatory Challenge | This compound Dose | Parameter Measured | Result | Reference |

| Mice | TPA-induced ear edema | 0.1-1 mg/ear | NF-κB activity, iNOS and COX-2 expression | Inhibition |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway, the points of intervention by this compound, and a typical experimental workflow for assessing its anti-inflammatory activity.

The NF-κB Signaling Pathway and this compound's Intervention

Caption: this compound inhibits the NF-κB pathway by suppressing IKK activation.

Experimental Workflow for Assessing this compound's Effect on NF-κB Nuclear Translocation

Caption: Workflow for analyzing this compound's effect on NF-κB translocation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages (or other relevant cell lines such as THP-1 monocytes or HEK293 cells).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).

-

Allow cells to adhere overnight.

-

Pre-incubate cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce inflammation by adding an appropriate stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a designated time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 translocation, 24 hours for cytokine production).

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with the inflammatory stimulus alone.

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein onto a polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 as a nuclear marker, β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

NF-κB Luciferase Reporter Assay

-

Transfection:

-

Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment: After 24 hours of transfection, treat the cells with this compound and the inflammatory stimulus as described in section 4.1.

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the untreated control.

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells as described in section 4.2.

-

Oligonucleotide Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding sequence with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., [γ-³²P]ATP).

-

Binding Reaction:

-

Incubate the labeled probe with nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture to confirm the identity of the protein-DNA complex.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes, autoradiography for radiolabeled probes, or fluorescence imaging for fluorescently labeled probes).

-

Immunofluorescence for p65 Nuclear Translocation

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat as described in section 4.1.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., PBS containing 1% BSA).

-

Incubate with a primary antibody against p65.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI or Hoechst).

-

Mount the coverslips on microscope slides.

-

-

Microscopy and Image Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images and analyze the subcellular localization of p65. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

-

Conclusion

This compound demonstrates robust anti-inflammatory effects by targeting the NF-κB signaling pathway at multiple levels. The primary mechanism involves the inhibition of the IKK complex, which prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for professionals in the field of drug development seeking to leverage its anti-inflammatory properties. Further research is warranted to fully elucidate the clinical applicability of this compound in the management of inflammatory diseases.

References

- 1. This compound inhibits TNF-alpha-stimulated NF-kappaB activation and NF-kappaB-regulated gene expression through suppression of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of magnolol and this compound are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of 4-O-methylthis compound, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

Honokiol's Neuroprotective Potential in Alzheimer's Disease Models: A Technical Whitepaper

Introduction

Honokiol is a lignan biphenol compound extracted from the bark and seed cones of Magnolia species, which have been utilized for centuries in traditional Asian medicine.[1] In recent years, this compound has emerged as a significant subject of neuroscientific research due to its pleiotropic effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2] A growing body of preclinical evidence from both in vitro and in vivo models suggests that this compound may offer therapeutic benefits for complex neurodegenerative conditions like Alzheimer's disease (AD).[2][3] Its ability to cross the blood-brain barrier makes it a particularly promising candidate for targeting the central nervous system.

This technical guide synthesizes the current understanding of this compound's neuroprotective effects in established Alzheimer's disease models. It provides a detailed overview of the molecular mechanisms, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic strategies for Alzheimer's disease.

In Vitro Evidence of Neuroprotection

Cellular models of Alzheimer's disease are crucial for dissecting the molecular mechanisms by which a compound exerts its effects. This compound has been evaluated in various in vitro systems, including primary neurons and neuronal cell lines exposed to amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.

Attenuation of Aβ-Induced Neurotoxicity

This compound has demonstrated a consistent ability to protect neuronal cells from Aβ-induced toxicity. Studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have shown that this compound significantly increases cell viability and reduces the release of lactate dehydrogenase (LDH), a marker of cytotoxicity, in the presence of Aβ₁₋₄₂. Furthermore, this compound has been observed to mitigate Aβ-induced apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.

Modulation of Oxidative Stress and Apoptosis

One of the primary mechanisms underlying this compound's neuroprotective effects in vitro is its potent antioxidant activity. Exposure of neuronal cells to Aβ peptides leads to an increase in reactive oxygen species (ROS), which can trigger apoptotic cell death. This compound has been shown to counteract this by reducing ROS production, increasing the levels of the endogenous antioxidant glutathione (GSH), and decreasing lipid peroxidation, as measured by malondialdehyde (MDA) levels. This antioxidant effect is partly mediated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of several cytoprotective proteins, including heme oxygenase 1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Inhibition of Tau Hyperphosphorylation

Abnormal hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs), is another core pathology of Alzheimer's disease. This compound has been shown to inhibit the phosphorylation of tau in a dose-dependent manner in various cell lines. This effect is attributed to its ability to modulate the activity of key kinases involved in tau phosphorylation, most notably Glycogen Synthase Kinase 3β (GSK3β). This compound has been observed to inhibit the activity of GSK3β, thereby reducing tau phosphorylation at multiple sites.

Quantitative Data from In Vitro Studies

| Cell Line | Insult | This compound Concentration | Outcome Measure | Result | Reference |

| PC12 | Aβ₁₋₄₂ | Not Specified | Cell Viability | Increased | |

| PC12 | Aβ₁₋₄₂ | Not Specified | LDH Release | Decreased | |

| PC12 | Aβ₁₋₄₂ | Not Specified | DNA Fragmentation | Decreased | |

| PC12 | Aβ₁₋₄₂ | Not Specified | GSH Production | Increased | |

| PC12 | Aβ₁₋₄₂ | Not Specified | MDA Level | Decreased | |

| PC12 | Aβ₁₋₄₂ | Not Specified | Bcl-2 Expression | Increased | |

| PC12 | Aβ₁₋₄₂ | Not Specified | Bax Expression | Decreased | |

| PC12 | H₂O₂ or 6-OHDA | Not Specified | Apoptosis | Attenuated | |

| iPSC-derived neurons | Sporadic AD | 5 µg/mL | Neuronal Viability | Increased | |

| 293T | Not Specified | Not Specified | Tau Phosphorylation | Suppressed | |

| LA-N-2 / SN56.B5.G4 | Oligomeric Aβ | Not Specified | Tau Phosphorylation | Decreased | |

| BV2 microglia | Aβ₄₂ | Not Specified | Cell Viability | Alleviated Neurotoxicity | |

| BV2 microglia | Aβ₄₂ | Not Specified | Phagocytic Efficiency | Promoted | |

| BV2 microglia | Aβ₄₂ | Not Specified | Mitochondrial ROS | Reduced |

Signaling Pathways in Aβ-Induced Neurotoxicity and this compound's Intervention

In Vivo Neuroprotective Efficacy

The promising results from in vitro studies have been corroborated by numerous in vivo experiments using transgenic mouse models of Alzheimer's disease, which are genetically engineered to recapitulate key aspects of AD pathology, such as amyloid plaque deposition and cognitive decline.

Improvement of Cognitive Function

A consistent finding across multiple studies is the ability of this compound to ameliorate cognitive deficits in AD mouse models. In the APPswe/PS1dE9 and PS1V97L transgenic mouse models, administration of this compound has been shown to significantly improve spatial learning and memory, as assessed by the Morris Water Maze (MWM) test. Another study utilizing TgCRND8 mice, also an APP transgenic model, found that a nano-formulation of this compound, designed to enhance bioavailability, significantly improved cognitive deficits.

Reduction of Amyloid Pathology

This compound treatment has been demonstrated to reduce the burden of amyloid plaques in the brains of AD mice. In APPswe/PS1dE9 mice, a six-week treatment with this compound led to a significant reduction in plaque load in both the hippocampus and cortex. This reduction in Aβ pathology is attributed to several mechanisms, including the downregulation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ peptides, and the enhancement of Aβ phagocytosis by microglia.

Mitigation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of AD pathogenesis. This compound exerts potent anti-inflammatory effects in the brains of AD mice. Treatment with this compound has been shown to reduce the activation of microglia and astrocytes surrounding amyloid plaques and to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). These anti-inflammatory effects are partly mediated through the activation of peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor with anti-inflammatory properties. The beneficial effects of this compound on both pathology and cognitive function were blocked by the administration of a PPARγ antagonist, highlighting the importance of this pathway.

Enhancement of Mitochondrial Function

Mitochondrial dysfunction is recognized as an early and prominent feature in the progression of Alzheimer's disease. This compound has been shown to protect mitochondrial function in the context of AD. In PS1V97L transgenic mice, this compound treatment increased the expression and activity of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and reducing oxidative stress. This activation of SIRT3 led to improved ATP production and a reduction in mitochondrial ROS, thereby restoring mitochondrial function. Furthermore, this compound has been found to relieve hippocampal neuronal damage in APP/PS1 mice by activating SIRT3-mediated mitochondrial autophagy.

Quantitative Data from In Vivo Studies

Cognitive Improvement in AD Mouse Models

| Mouse Model | Treatment | Duration | Behavioral Test | Key Finding | Reference |

| AβO-injected | 7 and 70 µg/kg/day, i.p. | 14 days | Morris Water Maze | Improved spatial learning and memory | |

| PS1V97L-transgenic | 20 mg/kg/day, i.p. | 3 months | Morris Water Maze | Improved cognitive function | |

| APPswe/PS1dE9 | 20 mg/kg/day, i.p. | 6 weeks | Morris Water Maze | Improved spatial memory deficits | |

| TgCRND8 | 20 mg/kg/day (Nano-HO), oral | 17 weeks | Morris Water Maze | Significantly improved cognitive deficits | |

| APP/PS1 | Not Specified | Not Specified | Morris Water Maze | Improved cognitive performance |

Neuropathological and Biomarker Changes in AD Mouse Models

| Mouse Model | Treatment | Key Neuropathological/Biomarker Changes | Reference |

| AβO-injected | 7 and 70 µg/kg/day, i.p. | ↓ Hippocampal cell death, ↓ ROS, ↓ NFκB, ↓ APP, ↓ BACE1 | |

| PS1V97L-transgenic | 20 mg/kg/day, i.p. | ↑ SIRT3 expression, ↑ ATP, ↑ SOD | |

| APPswe/PS1dE9 | 20 mg/kg/day, i.p. | ↓ Hippocampal and cortical plaque load, ↓ TNFα, ↓ IL-1β, ↓ IL-6, ↑ Iba1 around plaques, ↑ PPARγ | |

| TgCRND8 | 20 mg/kg/day (Nano-HO), oral | ↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ Microglia (IBA-1) and astrocyte (GFAP) activation, ↓ Aβ deposition, ↓ BACE-1, ↑ Neprilysin (NEP) | |

| APP/PS1 | Not Specified | ↓ Hippocampal Aβ₁₋₄₂ plaque deposition, ↑ Hippocampal neuron survival, ↑ Hippocampal SIRT3 expression, ↑ Mitochondrial autophagy |

Experimental Workflow for In Vivo this compound Efficacy Testing

References

- 1. Alzheimer Disease | Neuropharmacological potential of this compound and its derivatives from Chinese herb Magnolia species: understandings from therapeutic viewpoint | springermedicine.com [springermedicine.com]

- 2. Neuro-modulating effects of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

Honokiol: An In-depth Technical Guide on its Antioxidant Activity and Free Radical Scavenging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Honokiol, a lignan biphenol isolated from the bark and seed cones of Magnolia species, has garnered significant scientific attention for its pleiotropic pharmacological activities, including its potent antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's antioxidant effects, detailed methodologies for key in vitro and cellular assays used to evaluate its efficacy, and a compilation of quantitative data from peer-reviewed studies. Furthermore, this guide presents visual representations of the critical signaling pathways modulated by this compound and the workflows of essential experimental protocols to facilitate a deeper understanding and further investigation into its therapeutic potential.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of these reactive species and the biological system's ability to detoxify them leads to oxidative stress. Oxidative stress is a key etiological factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and inflammatory conditions. This compound has emerged as a promising natural compound with the ability to counteract oxidative stress through various mechanisms, positioning it as a strong candidate for further drug development.

Mechanisms of Antioxidant Activity and Free Radical Scavenging

This compound's antioxidant activity is multifaceted, involving both direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

2.1. Direct Free Radical Scavenging

This compound's chemical structure, featuring two phenolic hydroxyl groups, is central to its ability to directly neutralize free radicals. These hydroxyl groups can donate a hydrogen atom to unstable radicals, thereby stabilizing them and terminating the free radical chain reaction.

-

Superoxide Radical (O₂•⁻) Scavenging: this compound has been shown to be an efficient scavenger of superoxide radicals. Studies using electron spin resonance (ESR) have demonstrated that this compound scavenges superoxide radicals in xanthine oxidase and cytochrome P-450 cell-free systems with a rate constant of 3.2×10⁵ M⁻¹s⁻¹, which is comparable to that of ascorbic acid and significantly higher than the vitamin E analog, trolox[1].

-

Peroxyl Radical (ROO•) Scavenging: this compound is also a potent scavenger of peroxyl radicals. The rate constant for the reaction of this compound with peroxyl radicals has been determined to be 1.4×10⁶ M⁻¹s⁻¹, which is close to the reactivity of trolox[1]. This activity is crucial in inhibiting lipid peroxidation.

-

Hydroxyl Radical (•OH) Scavenging: this compound has been identified as a potent scavenger of the highly reactive hydroxyl radical, a property attributed to its allyl groups[2].

2.2. Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction that damages cell membranes and leads to the formation of mutagenic and carcinogenic byproducts. This compound effectively inhibits lipid peroxidation by scavenging lipid peroxyl radicals, thereby breaking the chain reaction[1]. Its ability to inhibit lipid peroxidation has been reported to be substantially greater than that of alpha-tocopherol in mitochondrial preparations.

2.3. Modulation of Cellular Antioxidant Defense Pathways

Beyond direct scavenging, this compound enhances the cell's intrinsic antioxidant capabilities, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Nrf2 Signaling Pathway: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the major intracellular antioxidant, glutathione (GSH).

Quantitative Data on Antioxidant Activity

The antioxidant potency of this compound has been quantified in various assays. The following tables summarize the available data.

Table 1: Rate Constants for Free Radical Scavenging by this compound

| Free Radical Species | Assay System | Rate Constant (M⁻¹s⁻¹) | Reference |

| Superoxide Radical (O₂•⁻) | Xanthine Oxidase/Cytochrome P-450 | 3.2 x 10⁵ | [1] |

| Peroxyl Radical (ROO•) | AAPH-generated | 1.4 x 10⁶ | |

| Peroxyl Radical (ROO•) | Inhibited autoxidation of cumene in chlorobenzene | 3.8 x 10⁴ | |

| Peroxyl Radical (ROO•) | Inhibited autoxidation of cumene in acetonitrile | 9.5 x 10³ |

Table 2: IC₅₀ Values of this compound in Antioxidant and Related Assays

| Assay | Cell Line/System | IC₅₀ Value | Reference |

| Inhibition of redox-dependent macrophage activation | Macrophages | 6.4 µM | |

| Induction of cell apoptosis | Malignant cells | 49 µM |

Note: IC₅₀ values for standard antioxidant assays like DPPH and ABTS for pure this compound are not consistently reported in the reviewed literature. Many studies focus on extracts or do not provide specific values for this compound itself.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant activity of this compound.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength, typically around 517 nm.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (analytical grade)

-

This compound standard

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of the this compound dilutions to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

A control containing only the solvent and DPPH solution is also measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound. The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

-

Principle: The reduction of the ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound standard

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of the this compound dilutions to a larger volume of the diluted ABTS•⁺ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

4.3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

-

Principle: A peroxyl radical generator (AAPH) induces the decay of a fluorescent probe (e.g., fluorescein). The antioxidant's capacity to inhibit this decay is measured over time. The result is quantified as the area under the fluorescence decay curve (AUC).

-

Reagents and Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (pH 7.4)

-

This compound standard

-

Trolox standard

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a working solution of fluorescein in phosphate buffer.

-

Prepare a Trolox standard curve and dilutions of this compound.

-

Add the fluorescein solution, buffer, and either the standard, sample, or a blank to the wells of a black microplate.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay kinetically at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively) at regular intervals until the fluorescence has decayed significantly.

-

-

Calculation: The net area under the curve (AUC) for each sample is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of this compound is then determined by comparing its net AUC to the Trolox standard curve and is typically expressed as micromoles of Trolox equivalents per gram or mole of the compound.

4.4. Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is measured.

-

Reagents and Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium and supplements

-

DCFH-DA solution

-

AAPH (peroxyl radical generator)

-

This compound

-

Quercetin (as a standard)

-

96-well black plate with a clear bottom

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed HepG2 cells in a 96-well black plate and allow them to reach confluence.

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and DCFH-DA in treatment medium for a specific period (e.g., 1 hour).

-

Wash the cells again with PBS to remove the compound and excess probe.

-

Add the AAPH solution to induce oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at set intervals for a defined period (e.g., 1 hour) at 37°C.

-

-

Calculation: The area under the fluorescence versus time curve is calculated. The CAA value is determined using the following equation:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as quercetin equivalents.

Visualizing Mechanisms and Workflows

5.1. Signaling Pathway

Caption: this compound activates the Nrf2 signaling pathway.

5.2. Experimental Workflow

Caption: General workflow for in vitro antioxidant assays.

Conclusion

This compound demonstrates significant antioxidant and free radical scavenging activity through both direct and indirect mechanisms. Its ability to effectively neutralize a range of reactive oxygen species and to upregulate the body's endogenous antioxidant defenses underscores its potential as a therapeutic agent for the prevention and treatment of oxidative stress-related diseases. The quantitative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the continued exploration of this compound's clinical applications. Further research is warranted to fully elucidate its in vivo efficacy and to establish standardized protocols for its evaluation.

References

- 1. This compound is a Potent Scavenger of Superoxide and Peroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Polyphenol Natural Compound, Attenuates Cisplatin-Induced Acute Cytotoxicity in Renal Epithelial Cells Through Cellular Oxidative Stress and Cytoskeleton Modulations - PMC [pmc.ncbi.nlm.nih.gov]

Honokiol's Therapeutic Targeting of Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Honokiol, a biphenolic compound isolated from the bark and seed cones of Magnolia species, has garnered significant attention in oncological research for its pleiotropic anti-cancer effects.[1] This natural product has been shown to modulate a multitude of cellular signaling pathways, leading to the induction of apoptosis and cell cycle arrest in a wide array of cancer cell types, while exhibiting minimal cytotoxicity to normal cells.[2][3] This technical guide provides an in-depth overview of the molecular targets of this compound in the context of apoptosis and cell cycle regulation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data: The Anti-proliferative Efficacy of this compound

This compound's potent anti-cancer activity is demonstrated by its ability to inhibit the proliferation of various cancer cell lines at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the tables below, providing a comparative view of its efficacy across different cancer types.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Reference |

| Ovarian Cancer | SKOV3 | 48.71 ± 11.31 | 24 | [4] |

| Ovarian Cancer | Caov-3 | 46.42 ± 5.37 | 24 | [4] |

| Ovarian Cancer | SKOV3 | 16.7 µg/mL (~62.7 µM) | 24 | |

| Ovarian Cancer | Coc 1 | 19.6 µg/mL (~73.6 µM) | 24 | |

| Ovarian Cancer | Angelen | 16.4 µg/mL (~61.6 µM) | 24 | |

| Ovarian Cancer | A2780 | 14.9 µg/mL (~56.0 µM) | 24 | |

| Colorectal Cancer | RKO | 10.33 µg/mL (~38.8 µM) | 68 | |

| Colorectal Cancer | SW480 | 12.98 µg/mL (~48.7 µM) | 68 | |

| Colorectal Cancer | LS180 | 11.16 µg/mL (~41.9 µM) | 68 | |

| Breast Cancer | SKBR3 | ~17 | 48 | |

| Breast Cancer | MCF-7 | 52.63 ± 5.4 | 24 | |

| Nasopharyngeal Cancer | HNE-1 | 144.71 | Not Specified | |

| Blood Cancer | Raji | 0.092 | Not Specified |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| RKO | Control | 55.4 | 24.3 | 20.3 | |

| RKO | 5 µg/mL this compound | 63.2 | 20.1 | 16.7 | |

| RKO | 10 µg/mL this compound | 68.5 | 15.8 | 15.7 | |

| RKO | 15 µg/mL this compound | 72.1 | 12.3 | 15.6 | |

| H4 neuroglioma | Control | Not Specified | Not Specified | Not Specified | |

| H4 neuroglioma | 10 µM this compound (48h) | Accumulation in S and G2/M | Accumulation in S and G2/M | Accumulation in S and G2/M | |

| SKMEL-2 | Control (24h) | ~60 | ~20 | ~20 | |

| SKMEL-2 | 75 µM this compound (24h) | ~75 | ~15 | ~10 | |

| UACC-62 | Control (24h) | ~55 | ~25 | ~20 | |

| UACC-62 | 75 µM this compound (24h) | ~70 | ~15 | ~15 |

Core Signaling Pathways Targeted by this compound

This compound exerts its pro-apoptotic and cell cycle inhibitory effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the intricate molecular interactions influenced by this compound.

Apoptosis Induction Pathways

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins to promote mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.

Cell Cycle Arrest Signaling

This compound induces cell cycle arrest primarily at the G0/G1 and G2/M phases by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). A key player in this process is the tumor suppressor p53, which can be activated by this compound, leading to the transcriptional activation of p21, a potent CKI.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis and autophagy.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experimental assays are provided below.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol outlines the procedure for detecting changes in the expression levels of key apoptosis-related proteins, such as caspases, PARP, and Bcl-2 family members, following treatment with this compound.

1. Cell Lysis and Protein Extraction: a. Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration. b. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). c. Add radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors to the culture dish. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, with vortexing every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the total protein extract.

2. Protein Quantification: a. Determine the protein concentration of the lysates using a Bradford or BCA protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Electrotransfer: a. Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence detection system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay quantitatively determines the percentage of apoptotic and necrotic cells following this compound treatment by detecting the externalization of phosphatidylserine (PS) and membrane integrity.

1. Cell Preparation: a. Seed cells in culture plates and treat with this compound for the desired time. b. Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant containing floating cells. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Wash the cells twice with cold PBS.

2. Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V binding buffer to each tube. b. Analyze the samples on a flow cytometer within 1 hour of staining. c. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates. d. Acquire data for at least 10,000 events per sample. e. Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population after this compound treatment.

1. Cell Fixation: a. Harvest approximately 1-2 x 10^6 cells per sample. b. Wash the cells with cold PBS. c. Resuspend the cell pellet in 1 mL of cold PBS. d. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. e. Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for several days at -20°C).

2. Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes. b. Discard the ethanol and wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A). d. Incubate for 30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use a low flow rate to ensure accurate DNA content measurement. c. Gate on the single-cell population to exclude doublets and aggregates. d. Acquire data for at least 10,000-20,000 events. e. Analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound presents a compelling profile as a multi-targeted anti-cancer agent with a well-documented ability to induce apoptosis and cell cycle arrest in a variety of cancer models. Its mechanisms of action, centered on the modulation of key signaling pathways such as p53, PI3K/Akt/mTOR, and the intrinsic and extrinsic apoptotic cascades, offer multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound and its derivatives in the fight against cancer. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating the promising preclinical findings of this compound into clinical applications.

References

- 1. This compound: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuro-Modulating Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis and suppresses migration and invasion of ovarian carcinoma cells via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Honokiol's Regulation of the STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms through which Honokiol, a natural biphenolic compound derived from the bark of the Magnolia species, regulates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively activated STAT3 is a key driver in the development and progression of numerous human cancers, promoting cell proliferation, survival, metastasis, and angiogenesis while suppressing anti-tumor immunity.[1][2] this compound has emerged as a promising therapeutic agent that targets this critical oncogenic pathway through multiple mechanisms.[3][4]

Core Mechanism of Action: Inhibition of STAT3 Activation

This compound exerts its regulatory effects on the STAT3 pathway primarily by inhibiting the phosphorylation of STAT3 at key tyrosine and serine residues, which is essential for its activation, dimerization, and nuclear translocation.[5] Research indicates that this compound does not act through a single mechanism but rather through a multi-pronged approach involving the modulation of upstream kinases and the induction of protein phosphatases.

Inhibition of Upstream Kinases

This compound has been shown to suppress the activity of several upstream protein tyrosine kinases responsible for STAT3 phosphorylation.

-

Janus Kinases (JAK1/JAK2): In various cancer models, including acute myeloid leukemia and hepatocellular carcinoma, this compound inhibits the phosphorylation of JAK1 and JAK2, which are primary activators of STAT3 in response to cytokine signaling.

-

Src Family Kinases (c-Src): this compound can suppress the activation of c-Src, another important upstream kinase that contributes to STAT3 phosphorylation.

-

Epidermal Growth Factor Receptor (EGFR): In cancers like glioma and head and neck cancer, this compound downregulates the expression and phosphorylation of EGFR. Since EGFR signaling is a potent activator of the STAT3 pathway, its inhibition by this compound contributes significantly to the reduction in phosphorylated STAT3 (p-STAT3).

Induction of Protein Tyrosine Phosphatase SHP-1

A key mechanism of this compound-mediated STAT3 inactivation is the induction of SH2 domain-containing phosphatase 1 (SHP-1), a critical negative regulator of STAT3 signaling.

-

This compound treatment increases the expression of the transcription factor PU.1.

-

PU.1, in turn, binds to the promoter region of the PTPN6 gene, activating the expression of SHP-1.

-

The expressed SHP-1 protein then dephosphorylates p-STAT3, leading to its inactivation.

-

Knockdown of SHP-1 has been shown to abolish the STAT3-inhibitory effects of this compound, confirming the crucial role of this phosphatase in its mechanism of action.

The multifaceted inhibition of STAT3 activation is visualized in the signaling pathway diagram below.

References

- 1. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 and the STAT3‑regulated inhibitor of apoptosis protein survivin as potential therapeutic targets in colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound Decreases Lung Cancer Metastasis through Inhibition of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Honokiol's Impact on Mitochondrial Function and Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Honokiol, a biphenolic lignan isolated from the bark of Magnolia species, has emerged as a pleiotropic molecule with significant therapeutic potential.[1][2] A growing body of preclinical evidence highlights its ability to modulate mitochondrial function and biogenesis, positioning it as a compound of interest for a range of pathologies, from neurodegenerative diseases to cancer.[1][3] Notably, this compound exhibits a context-dependent dual action: in stressed non-cancerous cells, it often acts as a mitochondrial protectant, enhancing biogenesis and respiratory function; conversely, in many cancer models, it functions as a mitochondrial inhibitor, suppressing respiration and promoting apoptosis.[4] This guide provides an in-depth technical overview of the mechanisms, signaling pathways, and quantitative effects of this compound on mitochondria, supported by detailed experimental protocols and pathway visualizations.

This compound's Effects on Mitochondrial Function

Mitochondrial function is central to cellular life and death, and it is a key target of this compound. Its effects on bioenergetics, membrane potential, and redox status are highly dependent on the cellular context.

Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

In protective contexts, such as neurodegenerative disease models, this compound can preserve or enhance mitochondrial respiration. For instance, in a cellular model of amyotrophic lateral sclerosis (ALS), 10 μmol/L this compound significantly increased the spare respiratory capacity, indicating an improved ability of the cells to respond to energetic stress. Similarly, in models of doxorubicin-induced cardiotoxicity, this compound was shown to protect mitochondrial respiratory capacities.

In stark contrast, in various cancer cell lines, this compound acts as a respiratory inhibitor. It causes a rapid, concentration-dependent decrease in the basal oxygen consumption rate (OCR). This inhibition is primarily attributed to the suppression of mitochondrial complex I-dependent respiration. In H226 non-small cell lung cancer (NSCLC) cells, a concentration of 50 μM this compound decreased the OCR by 60%.

ATP Synthesis

The impact on cellular ATP levels mirrors the effects on respiration. In SOD1-G93A cells, this compound significantly boosted ATP levels, consistent with its protective role. Conversely, in NSCLC cells, this compound treatment led to a dramatic decrease in cellular ATP, culminating in complete depletion at a concentration of 50 μM. This energy depletion is a critical component of its anti-cancer mechanism.

Mitochondrial Membrane Potential (ΔΨm)

This compound helps maintain mitochondrial membrane potential (MMP) in models of neuronal stress. In SOD1-G93A mutant cells, which exhibit mitochondrial membrane depolarization, this compound treatment resulted in a higher MMP. However, in several cancer cell lines, this compound induces apoptosis through the loss of MMP.

Reactive Oxygen Species (ROS) Homeostasis

This compound's effect on ROS is also dichotomous. In therapeutic applications for neurodegenerative and cardiac conditions, this compound mitigates oxidative stress by reducing ROS production or enhancing antioxidant defenses. This is partly achieved through the activation of the NRF2-antioxidant response element (ARE) pathway. In cancer cells, however, this compound promotes the generation of mitochondrial ROS, which contributes to its apoptotic effects.

This compound's Effects on Mitochondrial Biogenesis and Dynamics

Mitochondrial biogenesis, the process of generating new mitochondria, is a key target for this compound in its protective roles. Laboratory and animal studies suggest this compound enhances mitochondrial biogenesis, often by increasing the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of this process. In cellular models of ALS, this compound was found to increase the transcription of genes involved in mitochondrial biogenesis.

Furthermore, this compound modulates mitochondrial dynamics—the balance of fission and fusion. In neuroprotective contexts, it promotes mitochondrial fusion, which is associated with maintaining mitochondrial morphology and function.

Key Signaling Pathways

This compound's effects on mitochondria are mediated by its influence on several critical signaling pathways.

SIRT3 Activation

This compound is a well-documented activator of Sirtuin-3 (SIRT3), a major mitochondrial deacetylase. SIRT3 plays a crucial role in regulating mitochondrial biogenesis, mitigating oxidative stress, and maintaining overall mitochondrial health. By activating SIRT3, this compound can prevent doxorubicin-induced ROS production and mitochondrial damage in cardiomyocytes and mitigate neuronal damage in Alzheimer's disease models. In PS70 cells, this compound at concentrations of 5 and 10μM was shown to increase SIRT3 levels by nearly twofold.

// Nodes HNK [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT3 [label="SIRT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRF2 [label="NRF2", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PGC1a [label="PGC-1α", fillcolor="#34A853", fontcolor="#FFFFFF"]; TFAM [label="TFAM, NRF1", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"];